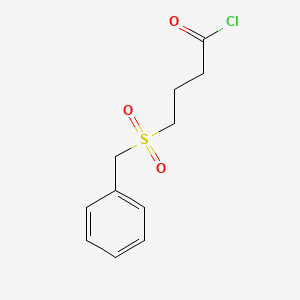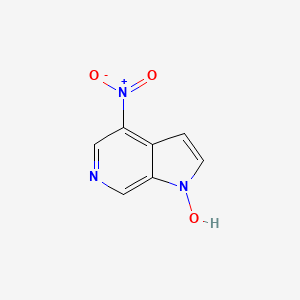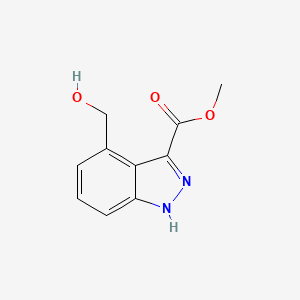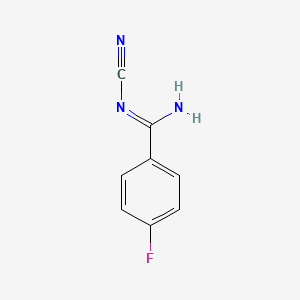![molecular formula C14H25NO5 B1448389 1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1796908-88-7](/img/structure/B1448389.png)
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1796908-88-7 . It’s used in pharmaceutical testing .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-((tert-butoxycarbonyl)amino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid . The Inchi Code is 1S/C12H21NO5/c1-10(2,3)18-9(17)13-12(8(15)16)6-7(14)11(12,4)5/h7,14H,6H2,1-5H3,(H,13,17)(H,15,16) .Applications De Recherche Scientifique
Peptide Synthesis
This compound is utilized in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis . It prevents unwanted side reactions by protecting the amine functionality. The Boc group can be removed under acidic conditions without affecting other sensitive functional groups in the peptide chain.
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the development of new pharmaceuticals. Its structure can be incorporated into larger, more complex molecules that may exhibit desirable biological activity. The Boc-protected amino acid derivatives are particularly useful in creating libraries of compounds for drug screening .
Biochemistry Research
Biochemists use this compound to study enzyme-substrate interactions. The Boc-protected amino acid can mimic natural substrates or act as an inhibitor, allowing researchers to probe the active sites of enzymes and understand their mechanisms of action .
Pharmacology
Pharmacological studies benefit from this compound’s ability to be transformed into various derivatives that can modulate the activity of biological targets. It can be used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors or receptor agonists .
Organic Synthesis
This compound is a versatile building block in organic synthesis. It can undergo a variety of chemical reactions to form new bonds and create complex molecules. Its stability and reactivity make it suitable for multi-step synthetic routes .
Materials Science
In materials science, the compound’s derivatives can be used to modify the surface properties of materials. For example, they can be used to create hydrophobic coatings or to functionalize polymers, enhancing their stability or introducing new functionalities .
Safety and Hazards
Propriétés
IUPAC Name |
3-ethoxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-7-19-9-8-14(10(16)17,13(9,5)6)15-11(18)20-12(2,3)4/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFQKTAQTXZWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)
![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)

![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)


![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)

![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
